5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrrolidine ring, a naphthalene sulfonyl group, and a fluorinated pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated pyrrolidine ring.
Scientific Research Applications
5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as proteins or nucleic acids. The fluorinated pyrimidine moiety may enhance binding affinity to these targets, while the naphthalene sulfonyl group could contribute to the compound’s overall stability and solubility. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 5-Fluoro-2-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 5-Fluoro-2-((1-(tosyl)pyrrolidin-3-yl)oxy)pyrimidine
Uniqueness
Compared to these similar compounds, 5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the presence of the naphthalene sulfonyl group, which may confer distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
5-fluoro-2-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c19-14-10-20-18(21-11-14)25-15-8-9-22(12-15)26(23,24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10-11,15H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIBYLCIUDBKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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